molecular formula C16H14N2O B14378342 2-Amino-3-benzoyl-5,6-dimethylbenzonitrile CAS No. 89638-26-6

2-Amino-3-benzoyl-5,6-dimethylbenzonitrile

Cat. No.: B14378342
CAS No.: 89638-26-6
M. Wt: 250.29 g/mol
InChI Key: XGUBEACCBLMGLO-UHFFFAOYSA-N
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Description

2-Amino-3-benzoyl-5,6-dimethylbenzonitrile is an organic compound with the molecular formula C16H14N2O. It is a derivative of benzonitrile, characterized by the presence of amino, benzoyl, and dimethyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzoyl-5,6-dimethylbenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by reduction to introduce the amino group. The benzoyl group can be introduced through Friedel-Crafts acylation, and the dimethyl groups are typically added via alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzoyl-5,6-dimethylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzonitriles .

Scientific Research Applications

2-Amino-3-benzoyl-5,6-dimethylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoyl-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-benzoyl-5,6-dimethylbenzonitrile is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89638-26-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-amino-3-benzoyl-5,6-dimethylbenzonitrile

InChI

InChI=1S/C16H14N2O/c1-10-8-13(15(18)14(9-17)11(10)2)16(19)12-6-4-3-5-7-12/h3-8H,18H2,1-2H3

InChI Key

XGUBEACCBLMGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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